10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL
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Overview
Description
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL is a complex organic compound that belongs to the phenothiazine class. This compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a phenothiazine core. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL typically involves multiple steps, starting from the phenothiazine core. The process includes:
Nitration: Introduction of a nitro group to the phenothiazine core.
Reduction: Conversion of the nitro group to an amine group.
Alkylation: Attachment of the piperazine ring via an alkyl chain.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating various medical conditions, including psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: A phenothiazine derivative with similar structural features.
Fluphenazine: Another phenothiazine compound with a piperazine ring.
Prochlorperazine: A phenothiazine derivative used in medicine.
Uniqueness
10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity compared to other phenothiazine derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
66519-29-7 |
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Molecular Formula |
C20H22F3N3OS |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
10-(3-piperazin-1-ylpropyl)-8-(trifluoromethyl)phenothiazin-3-ol |
InChI |
InChI=1S/C20H22F3N3OS/c21-20(22,23)14-2-5-18-17(12-14)26(9-1-8-25-10-6-24-7-11-25)16-4-3-15(27)13-19(16)28-18/h2-5,12-13,24,27H,1,6-11H2 |
InChI Key |
HNHDGKNGHBMOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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